molecular formula C8H10N2O2 B13033489 4-Amino-2-hydroxy-N-methylbenzamide

4-Amino-2-hydroxy-N-methylbenzamide

Cat. No.: B13033489
M. Wt: 166.18 g/mol
InChI Key: APRLCUGELLTCFZ-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 2-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 4-amino-2-hydroxybenzoic acid with N-methylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Another method involves the use of protecting groups to selectively introduce the amino and hydroxyl functionalities before the final condensation step. This approach allows for greater control over the reaction conditions and can result in higher yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the reaction rate and yield while minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Acylated or sulfonated products.

Scientific Research Applications

4-Amino-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

4-Amino-2-hydroxy-N-methylbenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-2-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-8(12)6-3-2-5(9)4-7(6)11/h2-4,11H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRLCUGELLTCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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